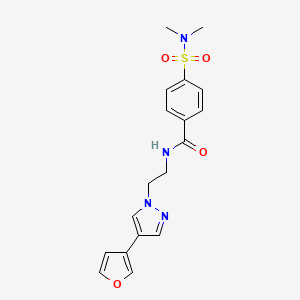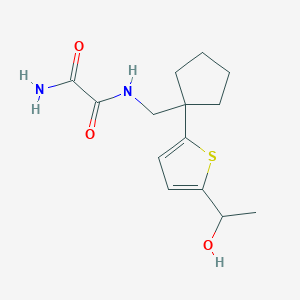![molecular formula C21H16N2O3 B2430861 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide CAS No. 327051-43-4](/img/structure/B2430861.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide” is an organic compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . Another study reported the synthesis of benzoxazole analogues, which were confirmed by FT-IR, 1H NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular formula of “this compound” is C19H13N3O2 . The average mass is 315.325 Da and the monoisotopic mass is 315.100769 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 414.5±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and enthalpy of vaporization of 66.7±3.0 kJ/mol . It also has a flash point of 204.5±23.2 °C .Scientific Research Applications
Metabolic Studies : The stability and metabolism of N-(hydroxymethyl) compounds were investigated using N-methylbenzamides as model substrates. N-(Hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide both in vitro and as a urinary metabolite. This study provides insights into the metabolic pathways and stability of related compounds (Ross et al., 1983).
Imaging Agents for Alzheimer's Disease : Novel benzoxazole derivatives, including ones similar to N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide, were synthesized and evaluated as imaging probes for Alzheimer's Disease-related amyloid plaque. These compounds displayed potential for in vitro and in vivo evaluation, contributing to Alzheimer's research (Hausner et al., 2009).
Antibacterial and Antifungal Activities : A study on the synthesis and biological activity of related benzamide derivatives demonstrated their potential as antimicrobial agents. These compounds showed promising antibacterial activities, suggesting their use in developing new antimicrobials (Patel & Dhameliya, 2010).
Electrochemistry and Electrogenerated Chemiluminescence : Benzoxazole derivatives, including those structurally similar to the subject compound, were studied for their electrochemical and electrogenerated chemiluminescence properties. This research is significant in photonics and electronics, as these compounds are efficient luminophores (Zhao et al., 2015).
Synthesis for PET Imaging in Alzheimer's Disease : Research on carbon-11-labeled compounds, akin to this compound, explored their use as PET radiotracers for imaging in Alzheimer's disease. This adds to the understanding of neurodegenerative diseases through imaging technologies (Gao, Wang, & Zheng, 2018).
Antimicrobial Activity : Novel heterocycles, including benzoxazole derivatives, were synthesized and showed excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains, indicating their potential in treating infections (Padalkar et al., 2014).
Photophysical Properties : A study on the photophysical properties of benzoxazole derivatives highlighted their significant characteristics in absorption and fluorescence, relevant for applications in photonics and electronics (Guzow et al., 2005).
Bactericidal Activity against MRSA : Research on 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related, demonstrated their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance (Zadrazilova et al., 2015).
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-5-4-6-14(11-13)20(25)22-15-9-10-16(18(24)12-15)21-23-17-7-2-3-8-19(17)26-21/h2-12,24H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVWIEXAJSAZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)



![3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2430789.png)
![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one](/img/structure/B2430795.png)

![3'-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2430799.png)
